molecular formula C18H20OS B1360609 3-(2,5-Dimethylphenyl)-2'-thiomethylpropiophenone CAS No. 898794-98-4

3-(2,5-Dimethylphenyl)-2'-thiomethylpropiophenone

Cat. No. B1360609
CAS RN: 898794-98-4
M. Wt: 284.4 g/mol
InChI Key: JBOLDUNBWWOYPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and refractive index .

Scientific Research Applications

Electroactive Poly(arylene sulphide) Applications

The electro-oxidative polymerization of 3,5-dimethylthiophenol leads to poly(2,6-dimethylphenylene sulphide), which exhibits semi-conductivity and an electrochemical response. This application is significant in the field of electroactive polymers, particularly for its semi-conductive properties and potential in electronic device fabrication (Yamamoto et al., 1992).

Oligomerization in Organic Chemistry

In the study of organic chemistry, oligomerization of thiophene-based p-quinodimethanes like 2,5-dimethylene-2,3-dihydrothiophene and 2-ethylidene-5-methylene-2,5-dihydrothiophene is crucial. These compounds demonstrate interesting reactivity patterns and are relevant for understanding the mechanisms of oligomer formation (Trahanovsky et al., 1997).

Semiconducting Polymers in Electronics

The creation of new semiconducting polymers incorporating 3,6-dimethylthieno[3,2-b]thiophene units plays a vital role in the development of organic thin-film transistors. These polymers are synthesized via oxidative coupling reactions and are critical in the field of organic electronics, influencing the performance and characteristics of thin-film transistors (Kong et al., 2009).

Aryloxysulfonium Cations Transformations

In synthetic organic chemistry, the transformation of 2,6-dimethylphenol into its p-thiomethoxymethyl derivative provides insights into the mechanisms of arylsulfonium cation reactions. These transformations are significant in understanding the synthesis of complex organic molecules and are useful in the development of new synthetic methods (Olofson & Marino, 1971).

Molecular Structure Studies

The study of molecular structures like 2-((2-(4-(3-(2,5-Dimethylphenyl)-3-methylcyclobutyl)thiazol-2-yl)hydrazono)methyl)phenol provides valuable insights into the field of crystallography and computational chemistry. These studies help in understanding the physical and chemical properties of molecules, which are crucial for the development of new materials and drugs (Karakurt et al., 2016).

Safety and Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions for safe handling .

properties

IUPAC Name

3-(2,5-dimethylphenyl)-1-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20OS/c1-13-8-9-14(2)15(12-13)10-11-17(19)16-6-4-5-7-18(16)20-3/h4-9,12H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOLDUNBWWOYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=CC=C2SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644729
Record name 3-(2,5-Dimethylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dimethylphenyl)-2'-thiomethylpropiophenone

CAS RN

898794-98-4
Record name 3-(2,5-Dimethylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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